(R)-2-(Difluoromethyl)piperazine dihydrochloride
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Overview
Description
®-2-(Difluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Difluoromethyl)piperazine dihydrochloride typically involves the introduction of a difluoromethyl group to the piperazine ring. One common method involves the reaction of piperazine with difluoromethylating agents under controlled conditions. For example, fluoroform (CHF3) can be used as a difluoromethylating reagent in the presence of a base . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-2-(Difluoromethyl)piperazine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced production time .
Chemical Reactions Analysis
Types of Reactions
®-2-(Difluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
®-2-(Difluoromethyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ®-2-(Difluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A basic structure found in many biologically active compounds.
Difluoromethylated Amines: Compounds with similar difluoromethyl groups attached to amine structures.
Uniqueness
®-2-(Difluoromethyl)piperazine dihydrochloride is unique due to the presence of both the piperazine ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
®-2-(Difluoromethyl)piperazine dihydrochloride is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable tool for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C5H12Cl2F2N2 |
---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
(2R)-2-(difluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)4-3-8-1-2-9-4;;/h4-5,8-9H,1-3H2;2*1H/t4-;;/m1../s1 |
InChI Key |
BCDKVYMYUQMADS-RZFWHQLPSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C(F)F.Cl.Cl |
Canonical SMILES |
C1CNC(CN1)C(F)F.Cl.Cl |
Origin of Product |
United States |
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